

Comparative Toxicity Analysis: 2C-Phenethylamines vs. Their N-Benzyl (NBOMe) Derivatives

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Compound of Interest

Compound Name: 2C-G (hydrochloride)

Cat. No.: B158026

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A Case Study on 2C-I and 25I-NBOMe

Disclaimer: Due to the limited availability of toxicological data for 2C-G, this guide utilizes 2C-I and its N-benzyl derivative, 25I-NBOMe, as a representative case study for the comparative analysis of toxicity between 2C-phenethylamines and their NBOMe counterparts. The findings presented here are based on existing research on these specific analogues and are intended to provide a general understanding of the toxicological differences conferred by the N-benzyl substitution.

The introduction of an N-2-methoxybenzyl (NBOMe) moiety to the 2C series of psychedelic phenethylamines dramatically increases their potency and, consequently, their toxicity.^[1] This guide provides a comparative analysis of the toxicological profiles of 2C-I and its NBOMe derivative, 25I-NBOMe, supported by experimental data from in vitro and in vivo studies. While both compounds interact with the serotonergic system, the NBOMe derivative exhibits a significantly higher risk of adverse effects and fatality.^{[1][2][3]}

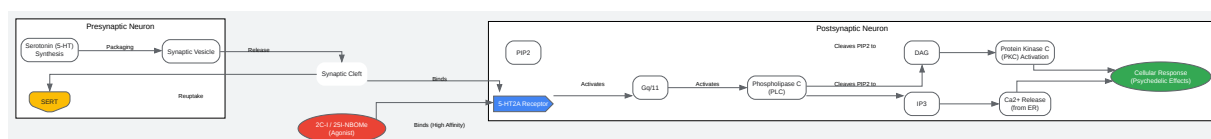
Quantitative Toxicological Data

The following table summarizes key toxicological parameters for 2C-I and 25I-NBOMe, highlighting the increased toxicity of the NBOMe derivative.

Parameter	2C-I	25I-NBOMe	Reference
LC50 (in vivo, C. elegans)	1.368 mM	0.236 mM	[4]
EC50 (in vitro, neuronal cells)	~120 μ M	~35 μ M	
5-HT2A Receptor Affinity (Ki)	High	32-fold higher than 2C-I	[1]
Postmortem Blood Concentration (Fatal Case)	Not applicable	19.8 ng/mL	[5]

Mechanism of Action and Signaling Pathways

Both 2C-I and 25I-NBOMe exert their primary psychedelic effects through agonism at the serotonin 5-HT2A receptor.[1] However, the addition of the NBOMe group significantly increases the binding affinity for this receptor.[1] Activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to the psychedelic experience. This pathway involves the activation of phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for mobilizing intracellular calcium and activating protein kinase C (PKC), respectively.



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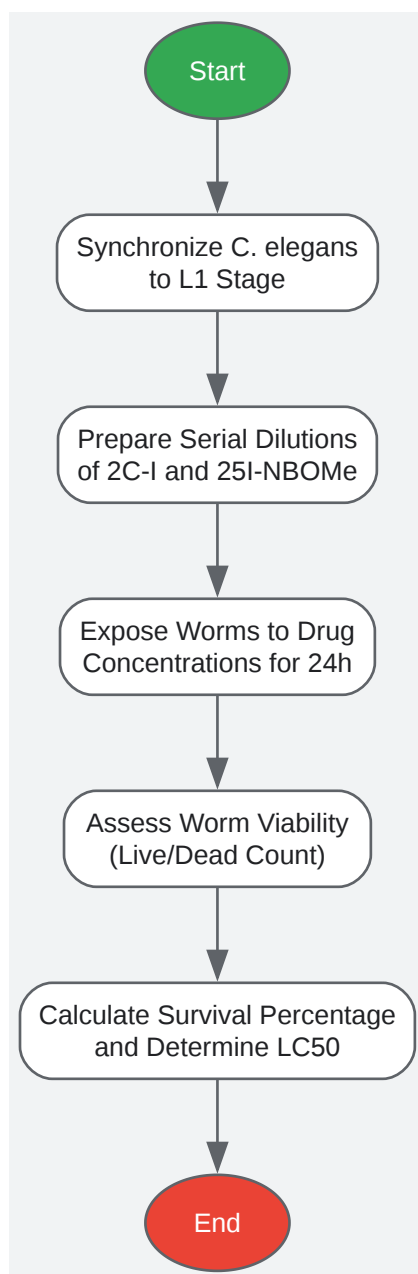
Serotonergic signaling pathway activated by 2C-I and 25I-NBOMe.

Experimental Protocols

In Vivo Toxicity Assay (*Caenorhabditis elegans*)

This protocol outlines the general steps for assessing the toxicity of 2C-I and 25I-NBOMe using the nematode *C. elegans* as a model organism.

- **Synchronization of Worms:** A population of age-synchronized L1-stage *C. elegans* is prepared.
- **Drug Exposure:** Synchronized worms are transferred to liquid culture medium containing various concentrations of 2C-I or 25I-NBOMe. A control group with no drug is also prepared.
- **Incubation:** The cultures are incubated for 24 hours.
- **Viability Assessment:** After incubation, the number of living and dead worms in each culture is counted. Worms that do not respond to gentle prodding are considered dead.
- **Data Analysis:** The percentage of surviving worms is calculated for each drug concentration. The LC50 (lethal concentration 50%) value is then determined using statistical analysis.



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